N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Alkylation: The pyrazole ring can be alkylated using an appropriate alkyl halide in the presence of a base.
Formation of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving an amine and a carbonyl compound.
Amide bond formation: The final step involves coupling the pyrazole and pyrrolidine derivatives through an amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener chemistry protocols.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidine ring, potentially forming alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology
Enzyme Inhibition: Pyrazole derivatives are studied for their potential as enzyme inhibitors, particularly in the context of metabolic diseases.
Antimicrobial Activity: These compounds have shown promise as antimicrobial agents against various bacterial and fungal strains.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry
Agriculture: Pyrazole derivatives can be used in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific substitution pattern on the pyrazole and phenyl rings, which can influence its biological activity and chemical reactivity. The presence of the methoxy group on the phenyl ring may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-9-14(2)23(21-13)8-7-20-19(25)15-10-18(24)22(12-15)16-5-4-6-17(11-16)26-3/h4-6,9,11,15H,7-8,10,12H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDZZIURIHASOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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